N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to an oxazole ring bearing a carboxamide group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is a complex compound with potential biological activity. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to activate the plant’s defense mechanisms against a wide range of fungal and bacterial pathogens . This suggests that this compound could potentially interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The synthesis of similar compounds has been reported , which could provide insights into the potential ADME properties of this compound.
Result of Action
Compounds with similar structures have been found to have diverse biological activities . For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For example, isotianil, a compound with a similar structure, is known to be an environmentally friendly bactericide that is used mainly for the prevention and control of rice blast by stimulating the natural defense mechanism of rice itself .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific molecular context.
Cellular Effects
It is believed that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide within cells and tissues are not well-characterized. It is possible that the compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide typically involves the reaction of 2-cyanophenyl isocyanate with an appropriate oxazole derivative under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction, which is carried out in an inert solvent like dichloromethane at room temperature. The reaction proceeds through nucleophilic addition of the oxazole nitrogen to the isocyanate carbon, followed by cyclization to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the oxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Substituted oxazole derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanophenyl)-N-phenylacetamide: Shares the cyano and phenyl groups but differs in the acetamide moiety.
Quinazoline derivatives: Contain a similar nitrogen-containing heterocyclic structure with diverse biological activities.
Pyrrole derivatives: Feature a five-membered ring with nitrogen, similar to the oxazole ring in the target compound.
Uniqueness
N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide is unique due to the combination of its cyano, phenyl, and oxazole functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-7-8-3-1-2-4-9(8)14-11(15)10-5-6-13-16-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFNOLVYSQTYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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